(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine, also known as CPP-115, is a potent and selective inhibitor of the enzyme called gamma-aminobutyric acid (GABA) aminotransferase. It has been identified as a potential drug candidate for the treatment of several neurological disorders such as epilepsy, addiction, and anxiety.
Scientific Research Applications
Synthesis and Characterization
- (2S,3R)-1-Cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine and related compounds are used in various synthetic processes. For instance, the synthesis of (3R,4R)-4-(Hydroxymethyl)pyrrolidin-3-ol, a useful intermediate for various bioactive molecules, involves 1,3-dipolar cycloaddition reactions and subsequent reductions (Kotian, Lin, El-Kattan, & Chand, 2005).
- Enantioselective synthesis of N-tert-butyl disubstituted pyrrolidines via a nitrile anion cyclization strategy produces compounds like (3S,4R)-1-tert-butyl-4-(2,4-difluorophenyl)pyrrolidine-3-carboxylic acid from 2-chloro-1-(2,4-difluorophenyl)-ethanone (Chung et al., 2005).
Chemical Structure and Properties
- The chemical structure and properties of similar compounds are explored through the synthesis and spectroscopic characterization of complexes like [CoIII(salophen)(amine)2]ClO4, where the amine includes pyrrolidine (Amirnasr, Schenk, Gorji, & Vafazadeh, 2001).
- 1,5-Substituted pyrrolidin-2-ones, derived from donor–acceptor cyclopropanes and anilines/benzylamines, are synthesized, exhibiting potential pharmacological importance (Boichenko et al., 2022).
Applications in Organic Chemistry
- The synthesis of pyrrole and pyrrole derivatives, including pyrrolidines, indicates broad utility in organic chemistry. Pyrroles are fundamental structural subunits in biological molecules like heme and chlorophyll (Anderson & Liu, 2000).
- Diastereoselective synthesis of pyrrolidines through catalytic reactions showcases their potential for producing complex organic compounds (Carson & Kerr, 2005).
properties
IUPAC Name |
(2S,3R)-1-cyclopropyl-2-(3,4-difluorophenyl)pyrrolidin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F2N2/c14-10-4-1-8(7-11(10)15)13-12(16)5-6-17(13)9-2-3-9/h1,4,7,9,12-13H,2-3,5-6,16H2/t12-,13+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFOXIVRDVQGIJV-OLZOCXBDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCC(C2C3=CC(=C(C=C3)F)F)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN([C@H]([C@@H]1N)C2=CC(=C(C=C2)F)F)C3CC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F2N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.